Methyl 5-chloro-1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the mechanisms of these reactions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Synthesis and Chemical Properties
A significant area of application involves the synthesis of cinnoline derivatives and the exploration of their chemical properties. For example, the work by Miyamoto and Matsumoto (1988) introduced a new cinnoline ring construction through the reaction of 2-diazo-3-(2-fluorophenyl)-3-oxopropionates with tri-n-butylphosphine, highlighting a method for synthesizing cinnoline derivatives efficiently Miyamoto & Matsumoto, 1988. This research indicates the compound's role in synthesizing complex heterocyclic structures, which are pivotal in pharmaceutical chemistry.
Biological Activities
Another application is in the domain of biological activities, where derivatives of the compound are explored for their potential therapeutic effects. Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, studying their anticancer and antimicrobial activities Katariya, Vennapu, & Shah, 2021. These findings suggest the compound's derivatives could be valuable in developing new therapeutic agents against cancer and microbial infections.
Molecular Docking Studies
Furthermore, molecular docking studies have been utilized to understand the interaction between such compounds and biological targets. The synthesis and docking study by Katariya, Vennapu, and Shah (2021) also provide insights into the potential utilization of cinnoline derivatives to overcome microbe resistance to pharmaceutical drugs, suggesting a promising avenue for future antimicrobial drug development Katariya, Vennapu, & Shah, 2021.
Crystal Structure Analysis
The study of crystal structures of such compounds contributes to the understanding of their chemical behavior and potential as drug candidates. The crystal structure analysis of various cinnoline derivatives informs on the molecular geometry and potential interaction sites for biological activity, aiding in the rational design of therapeutic agents Shi et al., 2005.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chloro-1-(4-chlorophenyl)-4-oxocinnoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-16(22)14-15(21)13-11(18)3-2-4-12(13)20(19-14)10-7-5-9(17)6-8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGOFHUDCCGVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C(C1=O)C(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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